molecular formula C14H21N7O2 B5866735 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone

6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone

Numéro de catalogue B5866735
Poids moléculaire: 319.36 g/mol
Clé InChI: UEKDCUHVKVZWHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP. This compound has been studied extensively for its potential therapeutic applications in various diseases.

Mécanisme D'action

6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone works by inhibiting the degradation of cyclic GMP by this compound. Cyclic GMP is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting this compound, this compound increases the levels of cyclic GMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of PAH, ED, and BPH. It has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to have cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone in lab experiments is its high potency and specificity for this compound inhibition. This allows for precise and reproducible results in experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in experiments.

Orientations Futures

There are several future directions for the study of 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone. One direction is to further investigate its potential therapeutic applications in various diseases, such as PAH, ED, BPH, and cardiovascular diseases. Another direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Méthodes De Synthèse

The synthesis of 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone involves a multi-step process. The first step involves the reaction of 2-propyl-3(2H)-pyridazinone with chloroacetic acid to form an intermediate. The intermediate is then reacted with ethylenediamine to form a diamide compound. The diamide is then reacted with cyanuric chloride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.

Applications De Recherche Scientifique

6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been studied for its potential use in the treatment of erectile dysfunction (ED) and benign prostatic hyperplasia (BPH). Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and ischemic heart disease.

Propriétés

IUPAC Name

6-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2/c1-4-9-21-11(22)8-7-10(20-21)23-14-18-12(15-5-2)17-13(19-14)16-6-3/h7-8H,4-6,9H2,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKDCUHVKVZWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)NCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.